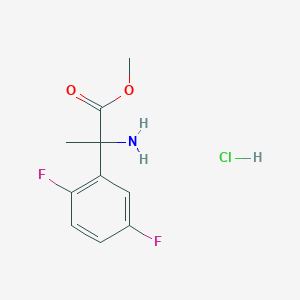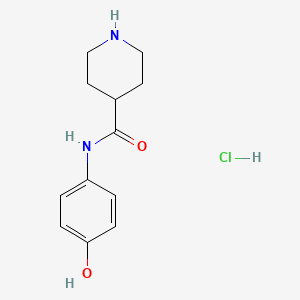
2-Chloro-5-(2,3-dimethoxybenzoyl)pyridine
説明
“2-Chloro-5-(2,3-dimethoxybenzoyl)pyridine” is a chemical compound with the molecular formula C14H12ClNO3 . It has a molecular weight of 277.71 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2,3-dimethoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a chlorine atom and a 2,3-dimethoxybenzoyl group .科学的研究の応用
Structural Diversity in Pyridine-N-Functionalized Carbene Copper(I) Complexes
The study by (Tulloch et al., 2001) focuses on the synthesis and characterization of copper(I) imidazol-2-ylidene complexes, highlighting the structural diversity achieved using pyridine N-functionalized carbene ligands. These findings provide insights into the diverse structural possibilities with pyridine derivatives.
Utility of Heterocyclic Systems in Synthesis
Ibrahim et al. (2022) explored the utility of a compound structurally related to 2-Chloro-5-(2,3-dimethoxybenzoyl)pyridine in constructing various heterocyclic systems. Their work, detailed in (Ibrahim et al., 2022), demonstrates the compound's versatility in synthesizing diverse heterocycles, which could have potential applications in medicinal chemistry.
Fluorescent Probes for Mercury Ion Detection
Shao et al. (2011) investigated the use of β-lactam carbenes in synthesizing imidazo[1,2-a]pyridine derivatives, including a compound related to this compound. Their research, found in (Shao et al., 2011), demonstrated the application of these derivatives as efficient fluorescent probes for mercury ion detection.
Synthesis of Difluoro[1,3]dioxole[4,5-c]pyridine
Catalani et al. (2010) presented the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative structurally related to this compound. The research (Catalani et al., 2010) highlights the compound's potential for further functionalization in medicinal chemistry.
Cyclopalladated Complexes as Emitters
Mancilha et al. (2011) explored the cyclopalladation of benzothiadiazoles, resulting in complexes that show promise as emitters in solution. This study, detailed in (Mancilha et al., 2011), demonstrates the potential of pyridine derivatives in developing new materials with unique photophysical properties.
Antibacterial Activity of 1,3,4-Oxadiazole Thioether Derivatives
Song et al. (2017) investigated the antibacterial properties of various oxadiazole thioether derivatives, including those containing 2-chloro-5-methylene pyridine. Their findings, published in (Song et al., 2017), highlight the potential of these compounds in developing new antibacterial agents.
Carbene-Pyridine Ylide Formation
Kuhn et al. (2000) studied the formation of carbene-pyridine ylides, providing insights into the reactivity and potential applications of such compounds. Their research can be found in (Kuhn et al., 2000).
Synthesis of Fluorescent Agents
Wen (2000) reported on the synthesis of fluorescent agents using a process that involved pyridine, relevant to the chemistry of this compound. More details can be found in (Wen, 2000).
Halogen Bonds in Molecular Salts/Cocrystals
Oruganti et al. (2017) conducted a study on halogen bonds in molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, related to the study of this compound. Their findings are available in (Oruganti et al., 2017).
Formation of N-Heterocyclic Complexes
Simons et al. (2003) explored the formation of N-heterocyclic complexes of rhodium and palladium, which is relevant to the chemistry of pyridine derivatives. More information can be found in (Simons et al., 2003).
Synthesis of Hetaryl-pyridiniumsalzen
Rehwald et al. (2000) presented a synthesis approach for Hetaryl-pyridiniumsalzen, which contributes to understanding the chemistry of pyridine derivatives. Their research is detailed in (Rehwald et al., 2000).
Cation Tautomerism in Pyrimidinium Salts
Rajam et al. (2017) studied cation tautomerism in pyrimidinium salts, providing valuable insights for the study of pyridine derivatives. Their work can be found in (Rajam et al., 2017).
特性
IUPAC Name |
(6-chloropyridin-3-yl)-(2,3-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-11-5-3-4-10(14(11)19-2)13(17)9-6-7-12(15)16-8-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRKYBAMYXRCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2-Phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B1421456.png)





![6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B1421467.png)


![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)

![2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine](/img/structure/B1421474.png)
